N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine
Description
N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine is a structurally complex compound featuring a pteridine core substituted with a 4-(2-methoxyphenyl)piperazine moiety and an N-(4-methoxyphenyl)amine group.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-32-18-9-7-17(8-10-18)27-23-21-22(26-12-11-25-21)28-24(29-23)31-15-13-30(14-16-31)19-5-3-4-6-20(19)33-2/h3-12H,13-16H2,1-2H3,(H,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXLKHBICAVDFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyaniline with a suitable pteridine precursor, followed by the introduction of the piperazinyl group through nucleophilic substitution. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The pteridine ring can be reduced under specific conditions to yield dihydropteridine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups to the piperazinyl moiety.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic agent for targeting specific biological pathways.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxyphenyl and piperazinyl groups may enhance binding affinity and specificity, modulating the activity of the target proteins. The pteridine core can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
ST 280 (Compound 38 in )
- Structure : (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide.
- Key Differences : Uses a cinnamoylamide linker instead of a pteridine core but retains the 4-(2-methoxyphenyl)piperazine group.
- Pharmacology : High dopamine D3 receptor affinity (Ki = 0.5 nM) and selectivity over D2 receptors (153-fold), highlighting the importance of the 2-methoxyphenylpiperazine motif in D3 targeting .
5-HT6 Receptor Antagonists ()
- Examples: Compounds 4b, 4g, and 4j with 4-(2-methoxyphenyl)piperazine groups linked to indole-ethanol scaffolds.
- Activity : Exhibit submicromolar binding affinities (pKi = 7.73–7.87) and functional antagonism (e.g., 4j IC50 = 32 nM).
Pharmacological Profile Comparison
Structural and Conformational Analysis
- Piperazine Ring Conformation : Crystal structures of related compounds (e.g., –18) show the piperazine ring adopts a chair conformation, critical for receptor binding .
- Dihedral Angles : In N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine, the phenyl-pyridinamine dihedral angle is 39.9°, suggesting flexibility in the target compound’s methoxyphenyl-pteridine orientation .
- Hydrogen Bonding : Water-mediated O–H···N and N–H···O interactions stabilize crystal packing, which may influence solubility and bioavailability .
Biological Activity
N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, receptor interactions, and therapeutic implications, supported by diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 455.51 g/mol. It features a pteridine core substituted with methoxyphenyl and piperazine groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N5O4 |
| Molecular Weight | 455.51 g/mol |
| Appearance | Off-white solid |
| Melting Point | Not Available |
Research indicates that this compound exhibits significant activity on various neurotransmitter receptors, particularly those involved in serotonergic and dopaminergic signaling pathways.
Receptor Affinity
The compound shows high affinity for:
- 5-HT1A Serotonin Receptor : Involved in mood regulation and anxiety.
- Dopamine Receptors : Particularly D2 and D3 subtypes, which are implicated in reward and motor control.
Biological Activity Findings
- Antidepressant Effects : Studies have demonstrated that the compound can induce antidepressant-like effects in animal models. It appears to enhance serotonergic transmission, which is critical for mood improvement.
- Anxiolytic Properties : In behavioral tests, the compound has shown potential anxiolytic effects, reducing anxiety-related behaviors in rodents.
- Antinociceptive Activity : The compound has been evaluated for its pain-relieving properties. In the tail-pinch test, it exhibited significant antinociceptive effects, suggesting a potential role in pain management.
Case Studies and Research Findings
A series of studies have characterized the biological activity of this compound:
- Study 1 : Investigated the compound's effect on depressive behaviors in mice. Results indicated a significant reduction in immobility time in the forced swim test, suggesting an antidepressant effect (Source: ResearchGate) .
- Study 2 : Assessed the anxiolytic properties using the elevated plus maze test. Mice treated with the compound spent more time in open arms compared to controls, indicating reduced anxiety (Source: PubChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
